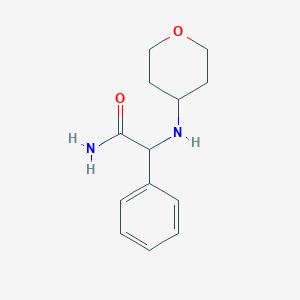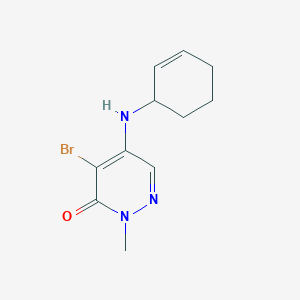
2-(Oxan-4-ylamino)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-4-ylamino)-2-phenylacetamide, also known as OAPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OAPA is a member of the amide family of compounds and is characterized by its unique chemical structure, which consists of a phenyl group attached to an oxan-4-ylamino group via a carbonyl linkage.
Mécanisme D'action
The mechanism of action of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reversible inhibition of acetylcholinesterase. 2-(Oxan-4-ylamino)-2-phenylacetamide binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased cholinergic neurotransmission.
Biochemical and Physiological Effects:
2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide has been shown to modulate the activity of other enzymes, including butyrylcholinesterase and monoamine oxidase. 2-(Oxan-4-ylamino)-2-phenylacetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Oxan-4-ylamino)-2-phenylacetamide in laboratory experiments is its high potency as an acetylcholinesterase inhibitor. This allows for the use of lower concentrations of 2-(Oxan-4-ylamino)-2-phenylacetamide, which can reduce the risk of non-specific effects or toxicity. However, one limitation of using 2-(Oxan-4-ylamino)-2-phenylacetamide is its relatively short half-life, which may require frequent dosing or continuous infusion in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(Oxan-4-ylamino)-2-phenylacetamide. One area of interest is the development of new analogs or derivatives of 2-(Oxan-4-ylamino)-2-phenylacetamide with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(Oxan-4-ylamino)-2-phenylacetamide, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 2-(Oxan-4-ylamino)-2-phenylacetamide.
Méthodes De Synthèse
The synthesis of 2-(Oxan-4-ylamino)-2-phenylacetamide involves the reaction of 4-aminooxan-2-one with phenylacetyl chloride in the presence of a base catalyst, such as triethylamine. The reaction proceeds via an acylation mechanism, which results in the formation of 2-(Oxan-4-ylamino)-2-phenylacetamide as the final product. The purity of 2-(Oxan-4-ylamino)-2-phenylacetamide can be improved through recrystallization or chromatography techniques.
Applications De Recherche Scientifique
2-(Oxan-4-ylamino)-2-phenylacetamide has been widely used as a research tool in various fields, including biochemistry, pharmacology, and neuroscience. 2-(Oxan-4-ylamino)-2-phenylacetamide is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 2-(Oxan-4-ylamino)-2-phenylacetamide increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Propriétés
IUPAC Name |
2-(oxan-4-ylamino)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)12(10-4-2-1-3-5-10)15-11-6-8-17-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHNMTXOCBLDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-ylamino)-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,1-dioxothiolan-3-yl)methyl]-2,4,4-trimethylcyclohexan-1-amine](/img/structure/B7630439.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)




